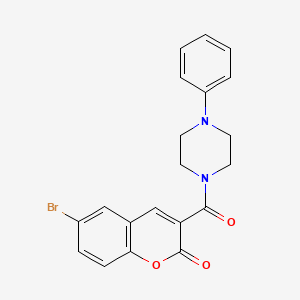

6-bromo-3-(4-phenylpiperazine-1-carbonyl)-2H-chromen-2-one

Description

6-Bromo-3-(4-phenylpiperazine-1-carbonyl)-2H-chromen-2-one is a coumarin derivative characterized by a bromine atom at position 6 and a 4-phenylpiperazine-1-carbonyl group at position 3 of the coumarin scaffold. Coumarins are widely studied for their pharmacological properties, including antitumor, anti-inflammatory, and antimicrobial activities .

Properties

IUPAC Name |

6-bromo-3-(4-phenylpiperazine-1-carbonyl)chromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17BrN2O3/c21-15-6-7-18-14(12-15)13-17(20(25)26-18)19(24)23-10-8-22(9-11-23)16-4-2-1-3-5-16/h1-7,12-13H,8-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUZUFPNFTUEWRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC4=C(C=CC(=C4)Br)OC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17BrN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-3-(4-phenylpiperazine-1-carbonyl)-2H-chromen-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of Phenylpiperazine Moiety: The phenylpiperazine moiety can be synthesized by reacting phenylhydrazine with ethylene oxide or by using a reductive amination approach with phenylpiperazine and an appropriate aldehyde or ketone.

Coupling Reaction: The final step involves coupling the brominated chromen-2-one with the phenylpiperazine moiety through a carbonylation reaction. This can be achieved using reagents like phosgene or triphosgene in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

6-bromo-3-(4-phenylpiperazine-1-carbonyl)-2H-chromen-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the carbonyl group to an alcohol.

Substitution: The bromine atom at the 6th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of substituted chromen-2-one derivatives with various functional groups replacing the bromine atom.

Scientific Research Applications

Medicinal Chemistry Applications

The compound has shown promise in the development of new therapeutic agents. Its structural components suggest potential interactions with biological targets, making it a candidate for various pharmacological studies.

Anticancer Activity

Research indicates that derivatives of 6-bromo-3-(4-phenylpiperazine-1-carbonyl)-2H-chromen-2-one exhibit significant cytotoxicity against several human cancer cell lines. For instance, hybrid molecules containing this scaffold were evaluated for their anticancer properties, revealing IC50 values in the micromolar range against various cancer types . The incorporation of the 4-phenylpiperazine moiety appears to enhance the compounds' biological activity, suggesting a synergistic effect that warrants further investigation.

Synthetic Applications

The synthesis of this compound can be achieved through various methods, including one-pot multi-component reactions. These synthetic routes are crucial for producing bioactive heterocycles efficiently and sustainably.

Green Chemistry Approaches

Recent literature emphasizes the significance of green chemistry in synthesizing bioactive compounds. Methods such as aqueous-mediated synthesis and catalysis have been highlighted as environmentally friendly alternatives for producing compounds like this compound . These approaches not only reduce waste but also enhance the yield and purity of the desired products.

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship is essential for optimizing the pharmacological properties of compounds like this compound. Variations in substituents can significantly influence biological activity.

Influence of Substituents

Studies have shown that modifications to the phenylpiperazine moiety can lead to varying degrees of activity against cancer cell lines and bacterial strains . For instance, electron-donating groups tend to enhance activity, while electron-withdrawing groups may diminish it . This insight is crucial for designing more potent derivatives.

Case Studies and Findings

Mechanism of Action

The mechanism of action of 6-bromo-3-(4-phenylpiperazine-1-carbonyl)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.

Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

Affecting Gene Expression: Influencing the expression of genes involved in cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Structural Variations at Position 3

The substituent at position 3 of the coumarin scaffold plays a pivotal role in modulating biological activity. Below is a comparative analysis of key analogues:

Key Findings from Comparative Analysis

Antitumor Activity: Pyrazolo[1,5-a]pyrimidine 7c and thiazole 23g exhibit superior potency against HEPG2-1 liver cancer cells (IC₅₀ < 4 µM) compared to thiadiazole 18c . The target compound’s piperazine group may enhance solubility, but its antitumor efficacy remains unverified.

Structural Influence on Activity :

- Electron-Withdrawing Groups : The trifluoromethyl group in 3d and bromine in the target compound may improve metabolic stability and target binding.

- Heterocyclic Moieties : Pyrazolo and thiazole rings enhance antitumor activity, likely through interactions with kinase active sites .

Physicochemical Properties: Piperazine-containing derivatives (e.g., target compound) are expected to exhibit improved solubility due to the basic nitrogen atoms, contrasting with high-melting thiazole derivatives (>300°C) .

Biological Activity

6-bromo-3-(4-phenylpiperazine-1-carbonyl)-2H-chromen-2-one is a synthetic organic compound categorized under chromen-2-one derivatives. It features a bromine atom at the 6th position, a phenylpiperazine moiety at the 3rd position, and a carbonyl group linked to the chromen-2-one core structure. This compound has garnered attention for its potential biological and pharmacological activities, particularly in the fields of medicine and biochemistry.

Chemical Structure and Properties

| Property | Value |

|---|---|

| IUPAC Name | 6-bromo-3-(4-phenylpiperazine-1-carbonyl)chromen-2-one |

| CAS Number | 663928-75-4 |

| Molecular Formula | C20H18BrN2O3 |

| Molecular Weight | 404.27 g/mol |

| InChI | InChI=1S/C20H18BrN2O3/c21-15-6-7... |

Pharmacological Potential

Research indicates that This compound exhibits various biological activities, including:

- Antimicrobial Activity :

- Anticancer Properties :

-

Anti-inflammatory Effects :

- The compound's potential to modulate inflammatory responses is under investigation, with implications for treating conditions characterized by chronic inflammation.

The biological activity of This compound is thought to involve several mechanisms:

- Enzyme Interaction : The compound may inhibit or activate enzymes that play critical roles in metabolic pathways.

- Receptor Modulation : It may interact with specific receptors on cell surfaces, influencing cellular responses and signaling cascades.

- Gene Expression Regulation : The compound could affect gene expression related to cell cycle control and apoptosis, contributing to its anticancer effects.

Antibacterial Studies

A study conducted on piperazine hybridized compounds, including This compound , demonstrated significant antibacterial activity against resistant bacterial strains. The incorporation of bromine in the structure was found to enhance efficacy against S. aureus and Pseudomonas aeruginosa, with MIC values indicating strong potential for therapeutic applications .

Cytotoxicity Evaluation

In assessing the safety profile of this compound, hemolytic assays were performed to evaluate its effects on human red blood cells (RBCs). Results indicated that even at high concentrations, the compound exhibited low hemolytic activity, suggesting a favorable biosafety profile for further clinical development .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 6-bromo-3-(4-phenylpiperazine-1-carbonyl)-2H-chromen-2-one with high yield and purity?

- Methodology : Synthesis typically involves multi-step reactions:

Core formation : Construct the chromen-2-one core via Pechmann condensation or Knorr quinoline synthesis.

Functionalization : Introduce bromine at the 6-position using electrophilic bromination (e.g., NBS in DMF) .

Piperazine coupling : React the 3-carbonyl group with 4-phenylpiperazine via carbodiimide-mediated coupling (e.g., EDC/HOBt in DCM) under inert conditions .

- Optimization : Control reaction temperature (0–25°C for bromination), solvent polarity (DMF for solubility), and stoichiometric ratios (1:1.2 for piperazine coupling). Monitor purity via TLC and confirm with /-NMR and HRMS .

Q. How is the molecular structure of this compound validated experimentally?

- Techniques :

- X-ray crystallography : Resolve bond lengths/angles (e.g., C=O at 1.21 Å, Br-C at 1.89 Å) and confirm stereochemistry .

- Spectroscopy : -NMR for aromatic protons (δ 7.2–8.1 ppm) and piperazine NH (δ 2.8–3.5 ppm); IR for carbonyl (1700–1750 cm) .

Advanced Research Questions

Q. What strategies address contradictory bioactivity data across different assay systems?

- Case study : Anticancer activity discrepancies (e.g., IC variations in MCF-7 vs. HepG2 cells) may arise from cell-specific uptake or metabolic differences .

- Resolution :

Orthogonal assays : Validate using apoptosis markers (Annexin V/PI) alongside viability assays (MTT).

Pharmacokinetic profiling : Assess membrane permeability (Caco-2 monolayers) and metabolic stability (microsomal assays) .

Target engagement : Confirm binding to hypothesized targets (e.g., PI3Kγ) via SPR or thermal shift assays .

Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced potency?

- Key modifications :

| Substituent | Effect | Example |

|---|---|---|

| Piperazine phenyl group | Increased lipophilicity enhances CNS penetration | 4-Ethylphenyl variant (logP +0.7 vs. parent) |

| Bromine replacement | Reduced cytotoxicity; altered halogen bonding | 6-Chloro analog (IC ↑2-fold in MCF-7) |

| Carbonyl linker | Stabilizes target interaction | Morpholine-carbonyl variant (ΔG = -9.2 kcal/mol) |

Q. What experimental approaches elucidate the mechanism of action for this compound?

- Hypothesis-driven assays :

- Kinase inhibition : Screen against kinase panels (e.g., Eurofins) to identify targets (e.g., EGFR or mTOR) .

- Transcriptomics : RNA-seq of treated cells to identify dysregulated pathways (e.g., apoptosis or autophagy) .

Contradictory Data Analysis

Q. How do solvent polarity and pH impact the compound’s stability during biological assays?

- Issue : Degradation in aqueous buffers (e.g., PBS) vs. stability in DMSO .

- Mitigation :

- Use lyophilized stocks and reconstitute in <1% DMSO.

- Pre-test stability via HPLC-UV (monitor degradation peaks at 254 nm) over 24h .

Methodological Best Practices

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.